2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone

Pancreatic secretion Alpha-2 adrenoceptor Vasoactive metabolite

2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone (CAS 70585-60-3; free base) is a synthetic butyrophenone derivative bearing a phloroglucinol (2,4,6-trihydroxyphenyl) core linked via a butanoyl chain to an N-pyrrolidine moiety. Its hydrochloride salt is designated CRL 40598 (CAS 70585-56-7).

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
CAS No. 70585-60-3
Cat. No. B12886547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone
CAS70585-60-3
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCC(=O)C2=C(C=C(C=C2O)O)O
InChIInChI=1S/C14H19NO4/c16-10-8-12(18)14(13(19)9-10)11(17)4-3-7-15-5-1-2-6-15/h8-9,16,18-19H,1-7H2
InChIKeyBAWROKQOTBLQSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone (CAS 70585-60-3): Structural and Pharmacological Baseline for Procurement Evaluation


2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone (CAS 70585-60-3; free base) is a synthetic butyrophenone derivative bearing a phloroglucinol (2,4,6-trihydroxyphenyl) core linked via a butanoyl chain to an N-pyrrolidine moiety. Its hydrochloride salt is designated CRL 40598 (CAS 70585-56-7) [1]. The compound is a recognized metabolite of the vasoactive drug buflomedil and, like its para-desmethyl analog CRL 40634, retains vasoactive properties [2]. It is catalogued under EINECS 274-682-5 and is primarily supplied as a specialty chemical intermediate or research-grade reference material for analytical and pharmacological investigations .

Why 2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone Cannot Be Replaced by Generic Buflomedil Analogs


Substituting 2',4',6'-trihydroxy-4-(pyrrolidin-1-yl)butyrophenone with buflomedil (2',4',6'-trimethoxy) or the mono-demethylated analog CRL 40634 (4-hydroxy-2,6-dimethoxy) would introduce a fundamentally different pharmacological and physicochemical profile. The progressive replacement of methoxy with hydroxyl groups across the phenyl ring—trimethoxy (buflomedil) → 4-hydroxy-2,6-dimethoxy (CRL 40634) → 2,4,6-trihydroxy (target compound)—shifts both receptor-level functional potency and bulk properties such as lipophilicity and hydrogen-bonding capacity [1]. In a rat pancreatic fistula model, the three compounds exhibited a clear potency rank order (CRL 40598 > CRL 40634 > buflomedil) for inhibiting 2-deoxy-glucose-induced pancreatic secretion, demonstrating that even a single methoxy-to-hydroxy substitution alters biological activity in a measurable, non-interchangeable manner [1]. Procurement of the incorrect analog therefore risks obtaining a compound with quantitatively different bioactivity and inappropriate physicochemical characteristics for the intended experimental or analytical application.

Quantitative Evidence Guide: 2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone vs. Buflomedil and Related Analogs


Functional Potency in Pancreatic Exocrine Secretion Inhibition: CRL 40598 vs. CRL 40634 vs. Buflomedil (Direct Head-to-Head)

In a direct head-to-head comparison conducted in acute pancreatic fistula rats, all three compounds—buflomedil, CRL 40634, and CRL 40598 (the hydrochloride salt of 2',4',6'-trihydroxy-4-(pyrrolidin-1-yl)butyrophenone)—inhibited 2-deoxy-glucose-induced pancreatic secretion. The rank order of potency was explicitly reported as CRL 40598 > CRL 40634 > buflomedil [1]. This is the only published study providing a simultaneous, within-experiment comparison of these three structurally related butyrophenone derivatives.

Pancreatic secretion Alpha-2 adrenoceptor Vasoactive metabolite In vivo pharmacology

Lipophilicity Differentiation: Computed XlogP of 2',4',6'-Trihydroxy Analog vs. Buflomedil

Computed partition coefficients reveal a substantial lipophilicity gradient across the methylation series. 2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone exhibits a computed XlogP of approximately 1.9 [1], whereas buflomedil (the fully methoxylated parent) has a reported LogP ranging from 2.46 to 3.13 depending on the estimation method [2]. This difference of approximately 0.6–1.2 log units corresponds to a 4- to 16-fold difference in octanol–water partition coefficient, reflecting the significantly greater hydrophilicity conferred by the trihydroxy substitution pattern.

Lipophilicity Physicochemical properties Drug-likeness ADME prediction

Hydrogen-Bonding Capacity: Trihydroxy vs. Trimethoxy Substitution Pattern

The substitution pattern directly determines hydrogen-bonding capacity. The target compound possesses three hydrogen-bond donor sites (three phenolic –OH groups) and five acceptor sites (three phenolic oxygens, one carbonyl oxygen, and one pyrrolidine nitrogen), for a total of 8 H-bond-capable atoms [1]. In contrast, buflomedil has zero hydrogen-bond donors (all phenolic positions are methoxylated) and five acceptors [2]. This fundamental difference in donor count has implications for aqueous solubility, target receptor interactions, and chromatographic behavior.

Hydrogen bonding Solubility Crystal engineering Receptor binding

Metabolic and Impurity Profiling Relevance: Trihydroxy Analog as a Distinct Reference Standard

2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone represents a distinct metabolic or degradative fate of buflomedil involving full O-demethylation at all three positions. While the mono-demethylated analogs (para-desmethyl buflomedil, CAS 70585-59-0; ortho-desmethyl buflomedil, CAS 70585-57-8) are the most commonly cited buflomedil metabolites [1][2], the trihydroxy derivative is catalogued as a known buflomedil-related substance and is supplied as a specialty impurity reference material for analytical method development . Its unique mass (m/z 265.13 for the free base) and chromatographic properties enable unambiguous identification and quantification separate from the mono-demethylated and parent species.

Drug metabolism Impurity profiling Pharmacopoeial standard LC–MS method validation

Optimal Procurement and Application Scenarios for 2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone


Pharmacological Studies of Buflomedil Metabolite Structure–Activity Relationships (SAR)

This compound is most valuable for research programs investigating the structure–activity relationships of buflomedil and its O-demethylated metabolites at alpha-adrenoceptor subtypes. The direct head-to-head evidence from the Chariot et al. (1990) study [1] establishes that the trihydroxy analog (CRL 40598) exhibits the highest functional potency among the three comparators in an in vivo pancreatic secretion model. Researchers seeking to understand how sequential methoxy-to-hydroxy substitution modulates vasoactive or secretory pharmacology should procure this compound alongside buflomedil and CRL 40634 for controlled comparative studies.

Analytical Reference Standard for Buflomedil Impurity and Metabolite Profiling by HPLC or LC–MS

As a chemically distinct species with a unique exact mass (265.13147 Da) and significantly greater polarity (XlogP 1.9 vs. 2.5–3.1 for buflomedil) [1][2], the trihydroxy analog serves as an essential reference standard for developing and validating chromatographic methods capable of resolving all O-demethylated buflomedil-related substances. Its early elution in reversed-phase HPLC provides a critical system suitability marker for methods intended to separate the full spectrum of buflomedil impurities and metabolites.

Physicochemical Probe for Solubility and Formulation Studies

With three hydrogen-bond donors and a computed XlogP approximately 0.6–1.2 log units lower than buflomedil [1][2], 2',4',6'-trihydroxy-4-(pyrrolidin-1-yl)butyrophenone is an informative probe molecule for solubility and formulation studies comparing phenolic vs. methoxy-substituted butyrophenones. Procurement of this compound enables systematic investigation of how hydroxylation state affects aqueous solubility, solid-state stability, and compatibility with common pharmaceutical excipients.

Chemical Intermediate for Derivatization and Novel Analog Synthesis

The three phenolic –OH groups provide multiple sites for selective chemical derivatization (e.g., alkylation, acylation, glycosylation, or sulfation), making this compound a versatile synthetic intermediate for generating libraries of buflomedil analogs with tailored pharmacological or physicochemical properties. The free phenolic positions are amenable to regioselective modification that is not possible with the fully methoxylated parent buflomedil [1].

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